

2-hexenedinitrile chemical intermediate pharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2-Hexenedinitrile

CAS No.: 13042-02-9

Cat. No.: S1508165

[Get Quote](#)

Chemical Profile of 2-Hexenedinitrile

2-Hexenedinitrile is an organic compound with two nitrile groups, commonly used as a chemical intermediate. The table below summarizes its basic identifiers and properties [1] [2].

Property	Value / Description
CAS Number	2141-58-4 (for (2Z)- isomer); 13042-02-9 (unspecified isomer)
Molecular Formula	C ₆ H ₆ N ₂
Molecular Weight	106.12 g/mol to 106.13 g/mol
Chemical Structure	(2Z)-2-Hexenedinitrile is also known as <i>cis</i> -1,4-dicyanobut-1-ene
Appearance	Colorless liquid
Odor	Pungent
Boiling Point	~189°C (rough estimate)
Density	~1.062 g/cm ³

Property	Value / Description
Refractive Index	~1.4665

Applications in Pharmaceutical Research

The primary pharmaceutical value of **2-hexenedinitrile** and similar dinitriles lies in their role as versatile building blocks for more complex molecules.

- **Intermediate for Hexamethylenediamine:** A significant industrial application is the production of **hexamethylenediamine (HMD)** [1]. HMD is a key monomer in the production of Nylon-6,6. While not a pharmaceutical itself, the synthetic pathways are of interest to process chemists for producing diamines that could be used in polymer-based drug delivery systems or pharmaceutical equipment.
- **Building Block for Biologically Active Nitriles:** The nitrile group ($-C\equiv N$) is a privileged moiety in medicinal chemistry. Its incorporation into drug candidates can enhance binding affinity to target proteins, improve metabolic stability, and fine-tune pharmacokinetic properties [3]. **2-Hexenedinitrile**, with its two reactive nitrile groups and a double bond, serves as a versatile scaffold for constructing such compounds. For instance, **trans-3-hexenedinitrile** has been used in scientific studies exploring hyperpolarization techniques like SABRE (Signal Amplification By Reversible Exchange) to dramatically improve sensitivity in NMR spectroscopy, a crucial tool in drug discovery for characterizing molecular structures and interactions [4].

Synthesis and Reaction Protocols

The following diagram illustrates the general role of **2-hexenedinitrile** as an intermediate in a synthetic pathway towards a larger target molecule, such as a diamine.



Click to download full resolution via product page

Based on the search results, here are the methodologies cited for the synthesis and use of **2-hexenedinitrile**.

1. Protocol for Catalytic Dimerization of Acrylonitrile [1]

This method describes the catalytic tail-to-tail dimerization of acrylonitrile to produce a mixture of dicyanobutene isomers, including **2-hexenedinitrile**.

- **Reaction:** Acrylonitrile (neat) → *cis/trans*-1,4-dicyanobutene (DCB) + other dimers.
- **Catalyst System:** Zero-valent ruthenium complexes, such as [Ru(cod)(cot)] or [Ru(cod)(benzene)].
- **Reaction Conditions:**
 - **Temperature:** 150 °C
 - **Hydrogen Pressure:** 25 atm (initial pressure at room temperature)
 - **Reaction Time:** 3 hours
- **Reported Performance:**
 - Acrylonitrile Conversion: 61%
 - Yield of Tail-to-Tail Dimers: 42%
 - Selectivity for Dimers: 69%
 - Turnover Number (TON): 2060

2. Protocol for Hydrogenation to Hexamethylenediamine [1]

This is a generalized step for the downstream conversion of the dinitrile intermediate.

- **Reaction:** *cis/trans*-1,4-dicyanobutene (DCB) → Hexamethylenediamine (HMD).
- **Process:** Catalytic hydrogenation.

Safety and Handling

While a full safety data sheet (SDS) was not available in the search results, one source indicates that (2Z)-2-Hexenedinitrile has a warning signal word and hazard statements including **H302 (Harmful if swallowed)** and **H319 (Causes serious eye irritation)** [2]. As a general practice, handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Analytical Methods

The literature suggests several standard techniques for characterizing **2-hexenedinitrile** and its derivatives, though specific parameters for this exact molecule are not detailed [5].

- **Chromatography:** Thin-Layer Chromatography (TLC) for reaction monitoring.
- **Spectroscopy:**
 - **IR Spectroscopy:** For identifying nitrile group absorption ($\sim 2240\text{ cm}^{-1}$).
 - **NMR Spectroscopy:** ^1H and ^{13}C NMR for structural confirmation.
- **Mass Spectrometry:** For determining molecular mass and confirming structure.

Conclusion

2-Hexenedinitrile is a valuable linear intermediate with two reactive nitrile groups. Its primary application is as a building block for more complex chemicals like hexamethylenediamine. The catalytic dimerization of acrylonitrile is a key synthetic method, though researchers should note that specific, detailed protocols for its direct use in multi-step pharmaceutical synthesis are not extensively documented in the publicly available literature retrieved.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Cas 2141-58-4,2-Hexenedinitrile, (2Z) [lookchem.com]
2. 13042-02-9 | Hex-2-enedinitrile [chemscene.com]
3. Nitrile-containing pharmaceuticals: target, mechanism of ... [pmc.ncbi.nlm.nih.gov]
4. Strategies for the Hyperpolarization of Acetonitrile and ... [pmc.ncbi.nlm.nih.gov]
5. Synthesis, crystal structure, hirshfeld study, DFT analysis ... [link.springer.com]

To cite this document: Smolecule. [2-hexenedinitrile chemical intermediate pharmaceuticals].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1508165#2-hexenedinitrile-chemical-intermediate-pharmaceuticals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com